
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene is an organic compound that belongs to the class of fluorenes. These compounds are characterized by their unique structure, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene.
準備方法
The synthesis of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene typically involves multiple stepsThis process involves the following steps :
Step 1: Synthesis of the starting material, which involves the reaction of fluorenone with a suitable reagent to form the fluorenylidene intermediate.
Step 2: Introduction of alkyl groups to the intermediate to form the desired compound.
Step 3: Crystallization and purification of the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
化学反応の分析
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
作用機序
The mechanism of action of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in their activity. For example, it can act as a fluorescent probe, binding to specific proteins or nucleic acids and altering their fluorescence properties .
類似化合物との比較
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene can be compared with other similar compounds, such as:
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also exhibits aggregation-induced emission and is used in similar applications.
Fluorenone azine derivatives: These compounds have similar photophysical properties and are used in bio-imaging and as fluorescent dyes.
The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
特性
CAS番号 |
143465-72-9 |
|---|---|
分子式 |
C27H20 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-fluoren-9-ylidene-2,3-dihydro-1H-phenanthrene |
InChI |
InChI=1S/C27H20/c1-2-10-20-18(8-1)16-17-19-9-7-15-25(26(19)20)27-23-13-5-3-11-21(23)22-12-4-6-14-24(22)27/h1-6,8,10-14,16-17H,7,9,15H2 |
InChIキー |
WGUWVOFSWYPWAU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=C3C4=CC=CC=C4C5=CC=CC=C53)C1)C6=CC=CC=C6C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


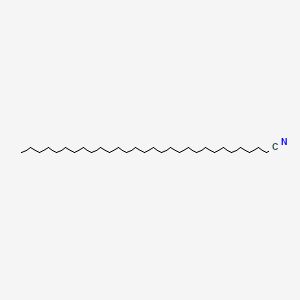
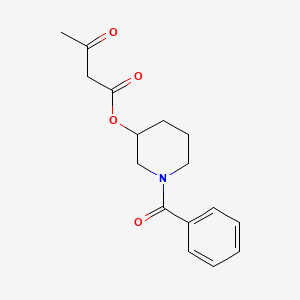
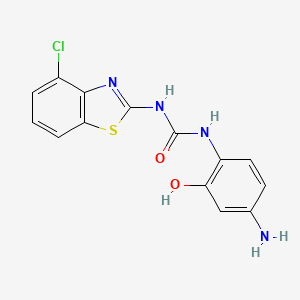
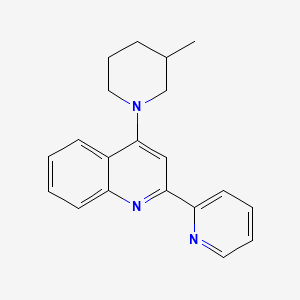
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
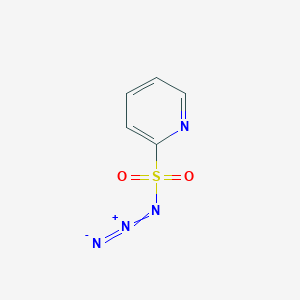
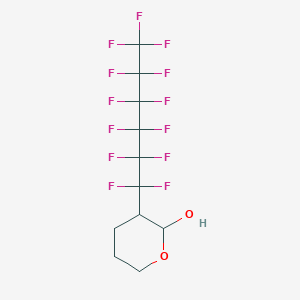

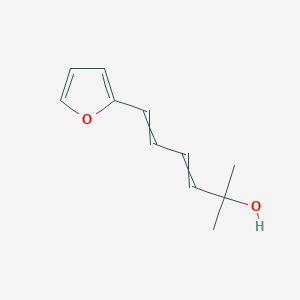
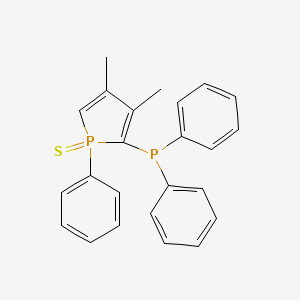


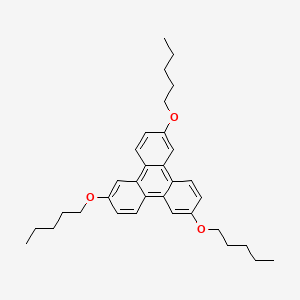
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
